molecular formula C18H18BrNO3 B2956203 3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid CAS No. 1048915-92-9

3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid

Cat. No. B2956203
CAS RN: 1048915-92-9
M. Wt: 376.25
InChI Key: MAVQTANPVVJKGF-UHFFFAOYSA-N
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Description

“3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid” is a complex organic compound. It contains a bromophenyl group, a methyl group, and a tetrahydro-1H-indol-1-yl group attached to a propanoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would contribute a large, bulky aromatic ring to the structure, while the tetrahydro-1H-indol-1-yl group would add another cyclic structure. The methyl group and the propanoic acid would provide aliphatic character to the molecule .


Chemical Reactions Analysis

As a complex organic molecule, “3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid” would be expected to undergo a variety of chemical reactions. The bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction, and the propanoic acid group could participate in reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid” would be influenced by its complex structure. The presence of the bromophenyl and tetrahydro-1H-indol-1-yl groups would likely make the compound relatively non-polar and insoluble in water. The propanoic acid group could potentially form hydrogen bonds, which could influence the compound’s solubility and reactivity .

Scientific Research Applications

Recovery and Extraction Processes

Propionic acid, a key carboxylic acid used in various industries, can be efficiently recovered from fermentation broth through reactive extraction techniques. The study by Keshav, Chand, and Wasewar (2009) in the Chemical Engineering Journal highlights this method, employing extractants like Aliquat 336 in different diluents to evaluate distribution coefficients and complexation constants, crucial for designing effective extraction processes (Keshav, Chand, & Wasewar, 2009).

Synthesis and Material Applications

A study published in Green Chemistry by Trejo-Machin et al. (2017) explores the use of phloretic acid, a compound similar in structure to 3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This process, involving solvent-free Fischer esterification, produces materials with promising thermal and thermo-mechanical properties for diverse applications (Trejo-Machin et al., 2017).

Chemical Reactions and Transformations

The Journal of Heterocyclic Chemistry published a paper by Sanchez and Parcell (1988), detailing the synthesis of a series of [(α-amino)indol-3-yl]-2-methyl-1-propanones and related compounds. This study demonstrates the versatility of reductive reactions in producing various indole-based structures, which could be analogous to the transformations of 3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid (Sanchez & Parcell, 1988).

Enantioselective Reactions

Bachu and Akiyama (2010) in Chemical Communications discuss an enantioselective Friedel-Crafts alkylation reaction involving indoles with acyl phosphonates. This process, yielding methyl 3-(indol-3-yl)propanoates, showcases the potential of enantioselective methodologies in synthesizing derivatives of indole-based acids, which could be applied to 3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid (Bachu & Akiyama, 2010).

Biological Evaluation and Inhibitory Activities

The Journal of Medicinal Chemistry published a paper by Tomoo et al. (2014), describing the design and synthesis of new indole-based inhibitors, including 3-(1-Aryl-1H-indol-5-yl)propanoic acids. This study provides insights into the structure-activity relationships and biological evaluation of indole-based compounds, relevant for understanding the potential biological applications of 3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid (Tomoo et al., 2014).

properties

IUPAC Name

3-[3-(4-bromophenyl)-6-methyl-4-oxo-6,7-dihydro-5H-indol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-11-8-15-18(16(21)9-11)14(10-20(15)7-6-17(22)23)12-2-4-13(19)5-3-12/h2-5,10-11H,6-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVQTANPVVJKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C(=CN2CCC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid

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